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Introduction
MRS2365 trisodium is a highly potent and selective agonist for the P2Y1 purinergic receptor,

a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP). With an

EC50 value of 0.4 nM, MRS2365 displays exceptional selectivity, showing minimal to no activity

at the related P2Y12 and P2Y13 receptors. This specificity makes it an invaluable tool for

elucidating the precise physiological and pathophysiological roles of the P2Y1 receptor in

various systems.

Electrophysiological studies are essential for understanding how P2Y1 receptor activation

modulates the electrical properties of excitable cells, such as neurons and cardiac myocytes.

These studies can reveal the direct impact of receptor signaling on ion channel function,

membrane potential, and cellular excitability. This document provides a comprehensive

overview of the signaling pathway, applications, and detailed protocols for using MRS2365 in

electrophysiological research.

Mechanism of Action: The P2Y1 Receptor Signaling
Pathway
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The P2Y1 receptor is canonically coupled to the Gq/11 family of G-proteins.[1] Activation of the

receptor by an agonist like MRS2365 initiates a well-defined intracellular signaling cascade that

results in the mobilization of intracellular calcium.[1][2]

Signaling Cascade:

Agonist Binding: MRS2365 binds to and activates the P2Y1 receptor.

G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the

α-subunit of the associated Gq protein, causing the dissociation of the Gαq subunit from the

Gβγ dimer.

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[2]

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2)

into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1]

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the

membrane of the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the

cytoplasm.[2][3]

Downstream Effects: The resulting increase in intracellular Ca2+ concentration modulates

the activity of various downstream effectors, including calcium-dependent ion channels,

leading to changes in the cell's electrical properties.[4][5]
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P2Y1 Receptor Gq-coupled signaling cascade.
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Applications in Electrophysiology
Neuronal Applications
In the central and peripheral nervous systems, P2Y1 receptor activation has a significant

modulatory role on neuronal excitability and synaptic transmission. MRS2365 can be used to:

Investigate Neuronal Hyperpolarization: P2Y1 activation leads to the opening of calcium-

activated potassium (KCa) channels, specifically small-conductance (SK) and big-

conductance (BK) types.[4][5] This results in a K+ efflux, hyperpolarizing the neuron and

reducing its firing rate.[5]

Study Inhibition of Voltage-Gated Channels: P2Y1 signaling can inhibit M-type (Kv7)

potassium currents and N-type (CaV2.2) calcium currents.[6][7] Inhibition of presynaptic N-

type calcium channels can lead to a reduction in neurotransmitter release.[1]

Probe Receptor-Channel Coupling Mechanisms: The scaffold protein NHERF2 can

determine the downstream coupling of the P2Y1 receptor, selectively favoring Gq-mediated

responses (like M-current inhibition) over other pathways.[6][7] MRS2365 is a key tool for

studying this differential coupling in various neuronal populations.

Cardiac Applications
P2Y1 receptors are expressed in cardiac tissues, including atrial and ventricular myocytes.[8]

While specific studies using MRS2365 on cardiac action potentials are limited, its known

mechanism allows for informed investigation into:

Modulation of the Action Potential Plateau: The cardiac action potential, particularly in

ventricular myocytes, has a prolonged plateau phase (Phase 2) that is critically dependent

on a balance between inward Ca2+ currents and outward K+ currents.[9][10] The increase in

intracellular Ca2+ initiated by MRS2365 could influence this phase by affecting Ca2+-

dependent channels and exchangers.

Arrhythmogenesis Research: Dysregulation of calcium signaling is a known factor in the

development of cardiac arrhythmias. MRS2365 can be used as a probe to study how

purinergic signaling contributes to pathological electrical activity in cardiac cells.
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Quantitative Data Summary
The following tables summarize the observed electrophysiological effects following P2Y1

receptor activation in different cell types.

Table 1: Effects of P2Y1 Agonists on Neuronal Ion Channels

Cell Type
P2Y1 Agonist
&
Concentration

Ion Channel /
Parameter
Measured

Key Finding Reference(s)

Rat Striatal
Medium Spiny
Neurons

2-MeSADP
(250 nM)

Ca2+-activated
K+ channels
(BK & SK)

Increased
outward K+
currents;
decreased
action
potential
firing.

[5]

Rat Hippocampal

Neurons

ADP (EC50 ≈ 4

µM)

Ca2+-activated

K+ channels

(KCa2)

Induced transient

outward K+

currents, leading

to

hyperpolarization

.

[2][4]

Rat Sympathetic

Neurons (SCG)

MRS2365 (IC50

≈ 100 nM)

M-type K+

current (Kv7)

Inhibition of M-

current.
[7]

| Rat Sympathetic Neurons (SCG) | MRS2365 (>1 µM) | N-type Ca2+ current (CaV2.2) |

Inhibition of Ca2+ current (this effect was reduced by NHERF2 co-expression). |[7] |

Table 2: Potential Electrophysiological Effects of MRS2365 in Cardiac Myocytes (Inferred)
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Cardiac Cell Type P2Y1 Agonist
Potential Effect on
Action Potential

Underlying Ionic
Mechanism

Ventricular
Myocytes

MRS2365
Shortening or
prolongation of
Phase 2 (Plateau)

Modulation of L-
type Ca2+
channels or Ca2+-
activated K+
currents due to
altered intracellular
Ca2+ dynamics.

Atrial Myocytes MRS2365

Alteration of

repolarization (Phase

3)

Activation of Ca2+-

dependent K+

currents could hasten

repolarization.

| Sinoatrial (SA) Node Cells | MRS2365 | Change in firing rate (pacemaking) | Modulation of

currents involved in diastolic depolarization (Phase 4), potentially via Ca2+-sensitive adenylyl

cyclase or other Ca2+-dependent enzymes. |

Experimental Protocols
The following is a detailed protocol for using MRS2365 in whole-cell patch-clamp

electrophysiology experiments on neurons in acute brain slices or dissociated culture.

Protocol: Whole-Cell Patch-Clamp Analysis of MRS2365
Effects
Objective: To record and analyze changes in ion channel currents (voltage-clamp) and

membrane potential/action potential firing (current-clamp) in response to the application of

MRS2365.

A. Materials and Reagents

MRS2365 Trisodium Salt: Prepare a concentrated stock solution (e.g., 10 mM) in sterile

water and store at -20°C or -80°C. Dilute to the final working concentration in the

extracellular solution on the day of the experiment.
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Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25

NaHCO3, 1.25 NaH2PO4, and 10-25 glucose.[11] Bubble continuously with 95% O2 / 5%

CO2 (carbogen) to maintain pH ~7.4.

Intracellular (Pipette) Solution (in mM): 135 K-Gluconate, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP,

10 Phosphocreatine, 4 KCl, 0.5 EGTA.[12][13] Adjust pH to 7.3 with KOH. The osmolarity

should be ~10-15 mOsm lower than the aCSF.

Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion

system, borosilicate glass capillaries, and data acquisition hardware/software.[11]

B. Experimental Workflow
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Workflow for a patch-clamp electrophysiology experiment.
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C. Step-by-Step Methodology

Preparation:

Prepare fresh aCSF and intracellular solution. Filter the intracellular solution (0.2 µm) and

keep it on ice.[11]

Prepare acute brain slices (300 µm) using a vibratome in ice-cold, oxygenated aCSF or

use a healthy neuronal culture. Allow slices to recover for at least 1 hour at room

temperature in oxygenated aCSF.[12]

Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.[11]

Establishing a Recording:

Transfer a slice/coverslip to the recording chamber and perfuse continuously with

oxygenated aCSF (~2 mL/min).

Using the micromanipulator, approach a target neuron with the glass pipette while

applying slight positive pressure.[14]

Once the pipette touches the cell membrane, release the positive pressure and apply

gentle negative pressure to form a high-resistance (>1 GΩ) "gigaohm seal".[15]

After achieving a stable seal, apply a brief, strong pulse of suction to rupture the

membrane patch, establishing the whole-cell configuration.[16]

Data Acquisition:

Baseline Recording (5-10 minutes):

In voltage-clamp mode, hold the neuron at a specific potential (e.g., -60 mV) to measure

baseline holding current or apply voltage steps to elicit specific ion channel currents.

In current-clamp mode, record the resting membrane potential and inject current steps

to elicit action potentials, noting the baseline firing frequency.[17]

MRS2365 Application (5-10 minutes):
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Switch the perfusion system to aCSF containing the desired concentration of MRS2365

(e.g., 10 nM - 1 µM).

Continuously record the electrical activity in either voltage- or current-clamp mode to

observe the drug's effect as it reaches the cell.

Washout (10-15 minutes):

Switch the perfusion back to the control aCSF to wash out the drug.

Continue recording to see if the observed effects are reversible.

Data Analysis:

Compare the electrical parameters before, during, and after MRS2365 application.

In voltage-clamp, measure changes in holding current or the amplitude of specific voltage-

gated currents.

In current-clamp, measure changes in resting membrane potential, input resistance, and

the frequency of action potential firing in response to current injections.

Perform appropriate statistical tests to determine the significance of the observed effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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